N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,4-hexadienamide
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Overview
Description
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,4-hexadienamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a hexadienamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,4-hexadienamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,4-hexadienamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,4-hexadienamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,4-hexadienamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
α-(Trifluoromethyl)styrenes: Known for their versatility in organic synthesis and applications in C–F bond activation.
Uniqueness
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2,4-hexadienamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the pyridine ring makes it a valuable compound for various applications .
Properties
CAS No. |
141284-13-1 |
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Molecular Formula |
C13H14F3N3O3S |
Molecular Weight |
349.33 g/mol |
IUPAC Name |
(2E,4E)-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]hexa-2,4-dienamide |
InChI |
InChI=1S/C13H14F3N3O3S/c1-3-4-5-6-11(20)18-10-7-9(13(14,15)16)8-17-12(10)19-23(2,21)22/h3-8H,1-2H3,(H,17,19)(H,18,20)/b4-3+,6-5+ |
InChI Key |
KGRLVMKLVFWFAW-VNKDHWASSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Canonical SMILES |
CC=CC=CC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origin of Product |
United States |
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